molecular formula C11H20NNa3O7+3 B1425434 Colominic acid sodium salt from Escherichia coli CAS No. 70431-34-4

Colominic acid sodium salt from Escherichia coli

Cat. No. B1425434
CAS RN: 70431-34-4
M. Wt: 347.25 g/mol
InChI Key: IPYNPWIUCZLARC-XAIQJKFESA-N
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Description

Colominic acid sodium salt from Escherichia coli is a chemical used to research protein polysialylation processes . It is a substrate for CMP-NeuAc: (NeuAcα2→8)n (colominic acid) sialyltransferase . It could be naturally isolated from the cell wall of Escherichia coli and animals .


Synthesis Analysis

The synthesis of colominic acid is carried out by a sialyltransferase from Escherichia coli K-235 .


Molecular Structure Analysis

The molecular formula of Colominic acid sodium salt from Escherichia coli is C11H20NNa3O7+3 . Its molecular weight is 347.25 g/mol . The structure of colominic acid sodium salt is complex, with multiple stereocenters .


Physical And Chemical Properties Analysis

Colominic acid sodium salt gives a red color which has an absorption maximum at 530 nm . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

    Study of Protein Polysialylation Processes

    • Colominic acid sodium salt from Escherichia coli is used to research on protein polysialylation processes .
    • It is a substrate for CMP-NeuAc: (NeuAcα2→8)n (colominic acid) sialyltransferase .

    Study of Carbohydrate-Binding Proteins

    • It has been used in the study of carbohydrate-binding proteins .

    Study of Bacterial Cell Walls

    • It has been used in the study of the structure and function of bacterial cell walls .

    Study of Enzymatic Synthesis of Polysaccharides

    • It has been used as a substrate for the study of the enzymatic synthesis of polysaccharides .

    Study of Glycosylation Reactions

    • It has been used as a source of monosaccharides for the study of glycosylation reactions .

    Anti-Inflammatory, Immunomodulatory, and Antioxidant Effects

    • Colominic acid sodium salt from Escherichia coli has been shown to have anti-inflammatory, immunomodulatory, and antioxidant effects .

    Antimicrobial, Antifungal, Anti-Cancer, Anti-Viral, and Anti-Parasitic Effects

    • It has been shown to have antimicrobial, antifungal, anti-cancer, anti-viral, and anti-parasitic effects .

    Study of Sialidases

    • It has been used in the study of sialidases .

    Study of α-Amylase

    • It has been used in the study of pancreatic α-amylase .

    Study of Neural Cell Adhesion Molecule

    • It has been used in the study of the reexpression of poly (sialic acid) units of the neural cell adhesion molecule in Wilms tumor .

    Synthesis of Sulfated Colominic Acids

    • Colominic acid sodium salt from Escherichia coli has been used in the synthesis of sulfated colominic acids .

    Study of Plasmodium berghei ANKA Infection

    • It has been used in the study of Plasmodium berghei ANKA infection .

    Study of Sialidases of Clostridium perfringens

    • It has been used in the study of the sialidases of Clostridium perfringens .

    Study of Pancreatic α-Amylase

    • It has been used in the study of pancreatic α-amylase .

    Study of Neural Cell Adhesion Molecule

    • It has been used in the study of the reexpression of poly (sialic acid) units of the neural cell adhesion molecule in Wilms tumor .

properties

InChI

InChI=1S/C11H20NO7.3Na/c1-6(15)12-10-7(16)4-9(18-3-2-13)19-11(10)8(17)5-14;;;/h3,7-11,13-14,16-17H,2,4-5H2,1H3,(H,12,15);;;/q;3*+1/t7-,8+,9?,10+,11+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYNPWIUCZLARC-XAIQJKFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(CO)O)O[CH]CO)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@@H]1[C@@H](CO)O)O[CH]CO)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20NNa3O7+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724569
Record name PUBCHEM_57369830
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colominic acid sodium salt from Escherichia coli

CAS RN

70431-34-4
Record name PUBCHEM_57369830
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Gianolio, P Bardini, F Arena, R Stefania… - Radiology, 2017 - pubs.rsna.org
… relaxation rates of gadodiamide in an artificial cerebrospinal fluid ( aCSF ) medium (with and without the addition of polysialic acid–colominic acid sodium salt from Escherichia coli […
Number of citations: 99 pubs.rsna.org
N Papini, L Anastasia, C Tringali, L Dileo… - Journal of cellular …, 2012 - Wiley Online Library
… (BSA), 4-methylumbelliferyl N-acetylneuraminic acid (4-MU-Neu5Ac), pepstatin A, aprotinin, leupeptin, trypan blue, Hoechst 33258, colominic acid sodium salt from Escherichia coli, …
Number of citations: 30 onlinelibrary.wiley.com
M Tschang, S Kumar, W Young, M Schachner… - International Journal of …, 2023 - mdpi.com
… -3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride (amiodarone; CAS 19774-82-4, cat# A8423-1G), colominic acid sodium salt from Escherichia coli (Poly [2,8…
Number of citations: 7 www.mdpi.com
G Kochlamazashvili, O Senkov… - Journal of …, 2010 - Soc Neuroscience
… transaminase (GPT, 5 U/ml), as glutamate scavenger, dialyzed against ACSF and coapplied with 2 mm pyruvate; PSA in the form of colominic acid sodium salt from Escherichia coli (10 …
Number of citations: 143 www.jneurosci.org
X Lu, CT McDowell, CRK Blaschke, L Liu… - Analytical …, 2023 - ACS Publications
Sialic acid isomers attached in either α2,3 or α2,6 linkage to glycan termini confer distinct chemical, biological, and pathological properties, but they cannot be distinguished by mass …
Number of citations: 4 pubs.acs.org

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